molecular formula C11H11N3 B2919141 1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole CAS No. 107097-16-5

1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole

Cat. No.: B2919141
CAS No.: 107097-16-5
M. Wt: 185.23
InChI Key: DSXVMMJDEYYYEF-UHFFFAOYSA-N
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Description

1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole is a heterocyclic compound that features a benzotriazole ring fused with a cyclopentene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopent-1-en-1-ylamine with ortho-nitrobenzyl chloride, followed by reduction and cyclization to form the benzotriazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzotriazole compounds with varying functional groups .

Mechanism of Action

The mechanism of action of 1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzotriazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(Cyclopent-1-en-1-yl)-2,4-difluorobenzene
  • 2-(Cyclopent-1-en-1-yl)-1H-indole
  • 1-(Cyclopent-1-en-1-yl)pyrrolidine

Comparison: 1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole is unique due to its benzotriazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the benzotriazole ring enhances its stability, reactivity, and potential for diverse applications .

Properties

IUPAC Name

1-(cyclopenten-1-yl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-6-9(5-1)14-11-8-4-3-7-10(11)12-13-14/h3-5,7-8H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXVMMJDEYYYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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